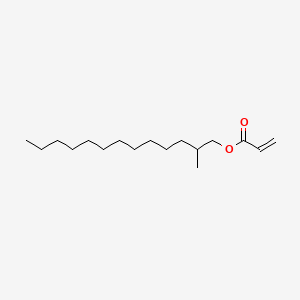

2-Methyltridecyl acrylate

Description

Foundational Significance of Long-Chain Alkyl Acrylates in Macromolecular Design

Long-chain alkyl acrylates are instrumental in the field of macromolecular design, primarily because their long alkyl side chains allow for the precise tuning of polymer properties. These monomers, often derived from renewable resources like vegetable oils and fatty acids, provide a sustainable platform for polymer synthesis. acs.org The incorporation of these monomers into polymer structures can significantly influence their physical characteristics. acs.org

A key aspect of long-chain alkyl acrylates is their ability to modify the glass transition temperature (Tg) of the resulting polymers. Generally, longer alkyl chains lead to a decrease in Tg due to increased chain flexibility. However, some studies have shown that under certain structural conditions, long alkyl side chains can surprisingly increase the Tg, leading to more robust materials at elevated temperatures. acs.org This highlights the complex and sometimes counter-intuitive role these monomers play in determining polymer properties.

The hydrophobic nature of the long alkyl chains also imparts valuable characteristics to the polymers. For instance, they can enhance hydrophobicity, which is desirable in applications such as coatings and adhesives to improve water resistance. google.com Furthermore, the presence of these long side chains can improve the mechanical robustness and even introduce self-healing capabilities to polymers. acs.org

The versatility of long-chain alkyl acrylates extends to their use in creating structured multicomponent materials like block copolymers and blends. acs.org Understanding the thermodynamic interactions, often described by the Flory-Huggins interaction parameter (χ), between these poly(n-alkyl acrylates) and other polymers is crucial for designing materials with specific morphologies and properties. acs.org Research has shown that for long alkyl side chains (n > 10), the interaction parameter becomes independent of the side-chain length, a finding that contrasts with theoretical predictions and underscores the unique behavior of these monomers. acs.org

Current Academic Research Trajectories for Acrylate (B77674) Monomers and Their Polymeric Derivatives

The field of polymer science is witnessing a dynamic exploration of novel acrylate monomers and their polymeric derivatives, driven by the demand for advanced materials with tailored functionalities. nih.gov Current research is multifaceted, spanning from the synthesis of new monomers to the development of innovative polymerization techniques and the exploration of a wide array of applications.

A significant research thrust is the synthesis of novel acrylate monomers with unique chemical structures. sun.ac.zarug.nl This includes the development of bio-based acrylates from renewable resources like lignocellulosic materials, which addresses the growing need for sustainable alternatives to petroleum-based monomers. rsc.org Researchers are also synthesizing multifunctional acrylate monomers (MFAMs) that can act as cross-linkers, influencing properties like glass transition temperature and viscosity. researchcommons.org The introduction of specific functional groups, such as cyclic carbonates or siloxanes, into the monomer structure has been shown to lead to polymers with enhanced properties like rapid polymerization kinetics and improved mechanical strength. researchgate.netnih.gov

The study of polymerization kinetics is another active area of research. Scientists are investigating how factors like hydrogen bonding and the dipole moment of monomers influence the rate of polymerization. acs.org This fundamental understanding allows for the rational design of monomers with desired reactivity. acs.org Techniques like photoinitiated polymerization are being explored to achieve ultrafast and efficient polymerization, even in the presence of air. researchgate.net

Furthermore, there is a strong focus on establishing structure-property relationships. For example, research on long-chain alkyl acrylates has revealed that these side chains can simultaneously enhance mechanical robustness and healing ability in photoswitchable polymers. acs.org The impact of monomer structure on the thermal and mechanical properties of the resulting polymers is a consistent theme in current studies. sun.ac.za

The applications of these advanced acrylic polymers are also a major research focus, with significant attention on biomaterials. tcichemicals.com Acrylate-based polymers are being investigated for use in drug delivery systems, tissue engineering, and as components of medical devices like contact lenses. tcichemicals.comresearchgate.net Additionally, their use in coatings, adhesives, and sealants continues to be an area of active development, with an emphasis on improving flexibility, adhesion, and durability. ontosight.ai

Delineation of Research Objectives and Scope for 2-Methyltridecyl Acrylate Investigations

The primary objective in the investigation of this compound is to fully characterize its properties and understand its potential in various applications. A key area of research is its synthesis and subsequent polymerization. This involves developing efficient synthesis routes, likely through the esterification of acrylic acid with 2-methyltridecanol, and studying its polymerization behavior, both as a homopolymer and in copolymers with other monomers. ontosight.aiontosight.ai

A significant part of the research focuses on the structure-property relationships of polymers incorporating this compound. This includes a detailed analysis of the thermal properties, such as the glass transition temperature (Tg) and decomposition temperature, and the mechanical properties, including flexibility, adhesion, and durability. ontosight.aiacs.org The branched nature of the "bushy-tailed" 2-methyltridecyl group is of particular interest, as it is expected to impart unique properties compared to its linear counterparts. sun.ac.za

The scope of investigation also extends to its potential applications. Given its long, hydrophobic alkyl chain, this compound is a candidate for use in coatings, adhesives, and sealants, where it could enhance properties like water resistance and flexibility. ontosight.ai Its emollient properties also suggest potential use in personal care products. ontosight.ai Furthermore, its role as a reactive hydrophobe in emulsion and miniemulsion polymerization processes is an area ripe for exploration. sun.ac.za

A comparative analysis with other long-chain alkyl acrylates, both linear and branched, would also fall within the research scope. This would help to elucidate the specific advantages and unique characteristics conferred by the 2-methyltridecyl group. Understanding its thermodynamic interactions in polymer blends and copolymers is another important research avenue for the development of novel multicomponent materials. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

93804-50-3 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

2-methyltridecyl prop-2-enoate |

InChI |

InChI=1S/C17H32O2/c1-4-6-7-8-9-10-11-12-13-14-16(3)15-19-17(18)5-2/h5,16H,2,4,6-15H2,1,3H3 |

InChI Key |

UDPCWAFIJHHTNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C)COC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyltridecyl Acrylate Monomer

Esterification Pathways for Acrylate (B77674) Synthesis

The formation of the ester linkage between the acrylic acid moiety and the 2-methyltridecanol backbone is the core of the synthesis. This can be achieved through several pathways.

Direct Esterification Approaches

Direct esterification involves the reaction of acrylic acid with 2-methyltridecanol, typically in the presence of an acid catalyst to accelerate the reaction. This method is straightforward but often requires elevated temperatures and efficient water removal to drive the equilibrium towards the product side. The reaction is a classic Fischer-Speier esterification.

For long-chain and sterically hindered alcohols like 2-methyltridecanol, which can be classified as a Guerbet alcohol, the reaction conditions need to be carefully controlled to prevent side reactions. ugent.beaocs.orgwikipedia.org The synthesis of the precursor alcohol itself, 2-methyltridecanol, can be achieved through the Guerbet reaction, which involves the dimerization of a primary alcohol at high temperatures in the presence of a catalyst. ugent.beaocs.orgwikipedia.org

Transesterification Processes

Transesterification offers an alternative route where a more readily available acrylate, such as methyl acrylate, reacts with 2-methyltridecanol to form the desired 2-Methyltridecyl acrylate and a volatile alcohol byproduct (methanol). This method can be advantageous as it often proceeds under milder conditions compared to direct esterification.

The choice of catalyst is crucial in transesterification, with both homogeneous and heterogeneous catalysts being employed. For sterically hindered alcohols, enzymatic catalysis, for instance using Novozym 435, has shown promise, although conversions and reaction rates are generally lower compared to reactions with linear alcohols. researchgate.net The removal of the methanol (B129727) byproduct is essential to shift the reaction equilibrium towards the formation of the desired long-chain acrylate.

Acryloyl Chloride Reaction with 2-Methyltridecanol

The reaction of 2-methyltridecanol with acryloyl chloride provides a highly reactive pathway to this compound. wikipedia.org This method is often rapid and can be carried out at lower temperatures. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. libretexts.org A base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrochloric acid byproduct that is formed. echemi.com

This approach is particularly useful for acylating sterically hindered alcohols where direct esterification or transesterification might be sluggish. jlu.edu.cn However, acryloyl chloride is a hazardous and moisture-sensitive reagent, requiring careful handling and anhydrous reaction conditions.

Catalytic Systems and Their Efficacy in Monomer Production

The efficiency of this compound synthesis is heavily dependent on the catalytic system employed. A variety of catalysts have been investigated for the esterification of long-chain and branched alcohols.

For direct esterification, strong mineral acids like sulfuric acid and p-toluenesulfonic acid are traditionally used. However, their use can lead to corrosion and purification challenges. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zirconia-supported tungstophosphoric acid, offer advantages in terms of reusability and reduced environmental impact. csic.es For sterically hindered alcohols, organocatalysts like 1-methylimidazole (B24206) have been shown to be effective. jlu.edu.cn

In transesterification reactions, a broad range of catalysts are effective, including metal alkoxides, organotin compounds, and enzymes. For instance, sodium(I) or magnesium(II) aryloxides derived from sterically demanding phenols have been developed for highly chemoselective transesterification of methyl (meth)acrylates. researchgate.net

The reaction involving acryloyl chloride is often facilitated by nucleophilic catalysts such as 4-(dimethylamino)pyridine (DMAP) in addition to a stoichiometric amount of a base to scavenge the generated HCl.

| Catalyst Type | Applicable Reaction | Advantages | Disadvantages |

| Sulfuric Acid | Direct Esterification | High activity, low cost | Corrosive, difficult to remove |

| p-Toluenesulfonic Acid | Direct Esterification | High activity, solid | Can be difficult to remove |

| Amberlyst-15 | Direct Esterification | Reusable, non-corrosive | Lower activity than mineral acids |

| Novozym 435 (Enzyme) | Transesterification | High selectivity, mild conditions | Lower reaction rates, cost |

| Sodium Methoxide (B1231860) | Transesterification | High activity | Sensitive to moisture |

| 1-Methylimidazole | Acylation with Acyl Chloride | Effective for hindered alcohols | - |

| Triethylamine/DMAP | Acylation with Acyl Chloride | High yields, mild conditions | Stoichiometric base required |

Optimization of Reaction Parameters for Enhanced Monomer Purity and Yield

To achieve high purity and yield of this compound, the optimization of reaction parameters is critical.

Temperature and Pressure Regimes

The reaction temperature significantly influences the rate of esterification. For direct esterification of long-chain alcohols, temperatures in the range of 140-200°C are often employed to achieve reasonable reaction rates. ntnu.no However, higher temperatures can also promote side reactions such as polymerization of the acrylate monomer. The use of polymerization inhibitors is therefore essential.

The pressure of the reaction system is often manipulated to facilitate the removal of byproducts. In direct esterification, applying a vacuum helps to remove water, thereby driving the reaction to completion. Similarly, in transesterification, the removal of the lower-boiling alcohol byproduct is crucial.

The interplay between temperature and pressure is key to optimizing the synthesis. For instance, in the continuous production of acrylates, reactive distillation at elevated temperatures (around 370 K) can be employed, combining reaction and separation in a single unit. acs.org

| Synthetic Route | Typical Temperature Range (°C) | Pressure Conditions | Key Considerations |

| Direct Esterification | 140 - 200 | Atmospheric or Vacuum | Water removal is critical; risk of polymerization at higher temperatures. |

| Transesterification | 60 - 140 | Atmospheric or Vacuum | Removal of volatile alcohol byproduct is necessary to drive the reaction. |

| Acryloyl Chloride Reaction | 0 - Room Temperature | Atmospheric | Exothermic reaction, requires cooling; anhydrous conditions are crucial. |

Influence of Solvent Selection on Reaction Efficiency

The choice of solvent is critical in the synthesis of acrylate esters, as it impacts reaction equilibrium, rate, and purity of the final product. In the context of synthesizing a high-molecular-weight, nonpolar ester like this compound, the solvent serves several key functions.

A primary role of the solvent in direct esterification of acrylic acid with an alcohol is to facilitate the removal of water, a byproduct of the reaction. By forming an azeotrope with water, an appropriate solvent can shift the reaction equilibrium towards the product side, thereby increasing the conversion and yield. Nonpolar solvents like toluene, heptane, or cyclohexane (B81311) are commonly used for this purpose. They are effective at forming azeotropes with water while being good solvents for the nonpolar long-chain alcohol and the resulting ester.

The polarity of the solvent can also influence reaction kinetics. While some esterifications can be performed under solvent-free ("neat") conditions, particularly when vacuum is applied to remove byproducts, the use of a solvent can help manage viscosity and improve heat transfer. renewable-carbon.euumn.edu For long-chain esters, the solvent must effectively dissolve both the reactants and the product to maintain a homogeneous reaction medium and prevent the product from precipitating. nih.gov

Furthermore, theoretical studies on the polymerization of alkyl acrylates have shown that solvent polarity can influence the rates of side reactions. nih.gov This suggests that the solvent environment can affect the stability of reactants and transition states during the monomer synthesis itself. For an alcohol with significant steric hindrance, like 2-methyltridecanol, a solvent that promotes the desired reaction pathway while minimizing side reactions is crucial. srce.hr

| Solvent Type | Primary Function | Examples | Impact on Reaction Efficiency for Long-Chain Acrylates |

|---|---|---|---|

| Nonpolar, Azeotropic | Water removal to shift equilibrium, dissolve nonpolar reactants/products. | Toluene, Heptane, Cyclohexane | High efficiency due to continuous removal of water, leading to higher conversion and yield. Ideal for long-chain alcohols. |

| Polar, Aprotic | Solubilize polar catalysts or reactants. | Methyl Ethyl Ketone (MEK), Dimethylformamide (DMF) | May be used in specific catalytic systems but less common for standard acid-catalyzed esterification where water removal is key. Can influence reaction rates. nih.gov |

| Solvent-Free (Neat) | Reduces waste and simplifies purification. Reaction driven by vacuum. | N/A | Environmentally favorable. Requires vacuum to remove water or methanol (in transesterification). High viscosity can be a challenge. researchgate.net |

Initiator and Catalyst Concentration Effects on Monomer Formation

In the synthesis of acrylate monomers, it is essential to distinguish between the roles of catalysts and initiators. The formation of the this compound monomer via esterification or transesterification is a catalytic process. Initiators , such as peroxides or azo compounds, are not used for the synthesis of the monomer itself but are employed in the subsequent polymerization of the monomer to form a polymer. researchgate.net To prevent premature polymerization during monomer synthesis, which can be triggered by high temperatures, a polymerization inhibitor (e.g., hydroquinone (B1673460) or its monomethyl ether) is typically added to the reaction mixture. orgsyn.org

Catalyst Concentration Effects

The concentration of the catalyst directly influences the rate of monomer formation. For direct esterification with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), increasing the catalyst concentration generally accelerates the reaction. This is because a higher catalyst concentration increases the availability of protons to activate the carbonyl group of the acrylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Studies on the esterification of acrylic acid with various alcohols demonstrate this trend. For instance, in the reaction with ethanol, increasing the sulfuric acid catalyst concentration from 1 vol% to 3 vol% significantly increases the conversion of acrylic acid over the same reaction period. bohrium.com However, an excessively high concentration of a strong acid catalyst can promote side reactions, such as ether formation from the alcohol or polymerization of the acrylic acid, leading to discoloration and reduced yield of the desired ester. Therefore, an optimal catalyst loading is sought to maximize the reaction rate while minimizing undesirable byproducts.

| Catalyst (H₂SO₄) Conc. (vol%) | Acrylic Acid Conversion (%) | Reaction Time (min) | Reference System |

|---|---|---|---|

| 1 | ~58 | 420 | Acrylic Acid + Ethanol bohrium.com |

| 2 | ~68 | 420 | Acrylic Acid + Ethanol bohrium.com |

| 3 | ~78 | 420 | Acrylic Acid + Ethanol bohrium.com |

In transesterification reactions, which may be catalyzed by bases (e.g., sodium methoxide), acids, or organometallic compounds, catalyst concentration is also a key parameter. For base-catalyzed processes, an optimal concentration exists beyond which the benefits plateau or even reverse. For example, in the transesterification of palm kernel oil, the biodiesel yield increased as the sodium methoxide catalyst concentration was raised to 0.5% w/v. However, further increases to 1.0% w/v and beyond resulted in a decreased yield. amecj.com This is often attributed to the promotion of side reactions, such as saponification, which consumes the catalyst and complicates product purification. amecj.comnih.gov

| Catalyst (CH₃ONa) Conc. (% w/v) | Product Yield (%) | Reference System |

|---|---|---|

| 0.25 | 78 | Palm Kernel Oil Transesterification amecj.com |

| 0.50 | 84 | Palm Kernel Oil Transesterification amecj.com |

| 1.00 | 80 | Palm Kernel Oil Transesterification amecj.com |

| 1.50 | 75 | Palm Kernel Oil Transesterification amecj.com |

| 2.00 | 70 | Palm Kernel Oil Transesterification amecj.com |

For the synthesis of this compound, the catalyst concentration would need to be carefully optimized to account for the steric hindrance of the 2-methyltridecanol, which can slow the reaction rate compared to that of a linear alcohol. srce.hrtechnoarete.org

Homopolymerization of 2 Methyltridecyl Acrylate: Mechanisms and Control

Mechanistic and Kinetic Studies of Free-Radical Polymerization

Free-radical polymerization is a chain reaction process involving three primary stages: initiation, propagation, and termination. youtube.com The kinetics and mechanism of these stages dictate the final molecular weight, structure, and properties of the resulting poly(2-Methyltridecyl acrylate). youtube.com

Elucidation of Polymerization Initiation Mechanisms (e.g., Oxygen-Initiated)

While conventional free-radical polymerization is often initiated by the thermal decomposition of an initiator compound, an alternative mechanism, particularly relevant at high temperatures, is oxygen-initiated polymerization. westlake.edu.cn Research has shown that molecular oxygen, typically an inhibitor at low temperatures, can act as an initiator and catalyst for the polymerization of alkyl acrylates at temperatures above 140°C. westlake.edu.cn

This process circumvents the need for traditional thermal initiators. westlake.edu.cn The mechanism involves the reaction of solvated molecular oxygen with an alkyl acrylate (B77674) monomer to form a triplet diradical intermediate. westlake.edu.cnresearchgate.net This intermediate then reacts with another monomer molecule and subsequently undergoes thermal dissociation from the oxygen, allowing the polymerization to proceed. westlake.edu.cn This oxygen-initiated pathway has been demonstrated to achieve high monomer conversion in a short time for monomers like n-butyl acrylate (nBA). westlake.edu.cn Given the structural similarity, a comparable mechanism is plausible for this compound under high-temperature conditions.

First-principles calculations based on density functional theory have been used to study the initiation of methyl acrylate (MA) and n-butyl acrylate (nBA) polymerization in the presence of oxygen. The key kinetic parameters for these related monomers provide insight into the likely behavior of this compound.

Table 1: Calculated Activation Energies and Rate Constants for Oxygen-Initiated Polymerization of MA and nBA at 140°C

| Reaction Step | Monomer | Activation Energy (kJ/mol) | Rate Constant (M⁻¹ s⁻¹) |

| Oxygen Addition to C=C | Methyl Acrylate (MA) | 121.6 | 7.4 x 10⁻⁹ |

| n-Butyl Acrylate (nBA) | 121.1 | 1.2 x 10⁻⁹ | |

| Triplet Diradical + Monomer | Methyl Acrylate (MA) | 33.5 | 1.3 x 10⁻² |

| n-Butyl Acrylate (nBA) | 33.9 | 1.2 x 10⁻³ | |

| O₂ Dissociation | Methyl Acrylate (MA) | 10.5 | 1.4 x 10¹¹ |

| n-Butyl Acrylate (nBA) | 16.3 | 2.5 x 10¹⁰ |

This table presents theoretical data for methyl acrylate and n-butyl acrylate as a proxy for this compound.

Characterization of Propagation Rate Coefficients

The propagation step involves the rapid and sequential addition of monomer units to the growing radical chain end. youtube.com The rate of this process is quantified by the propagation rate coefficient (kₚ). The determination of accurate kₚ values is crucial for modeling and controlling polymerization kinetics. The pulsed-laser polymerization-size-exclusion chromatography (PLP-SEC) technique is the IUPAC-recommended method for measuring kₚ. cmu.edu

Specific kₚ values for this compound are not available in benchmark datasets. However, extensive research on other alkyl acrylates demonstrates key trends. For instance, studies on n-alkyl acrylates show that kₚ is about 20% higher for the n-butyl member than for the methyl member, an effect attributed to entropic factors. rsc.org The propagation rate coefficients for long-chain acrylates, such as dodecyl acrylate, have been determined and can serve as a reasonable estimate for the behavior of this compound. cmu.edu The bulky, branched nature of the 2-methyltridecyl group may introduce additional steric hindrance, potentially influencing the propagation rate relative to linear analogues.

Table 2: Representative Propagation Rate Coefficients (kₚ) for Various Acrylate Monomers

| Monomer | Temperature (°C) | Pressure (bar) | kₚ (L mol⁻¹ s⁻¹) |

| Methyl Acrylate | 25 | Bulk | ~22,000 |

| n-Butyl Acrylate | 25 | Bulk | ~26,000 |

| Dodecyl Acrylate | 24 | 200 | ~25,000 |

| 2-Ethylhexyl Acrylate | 60 | Bulk | ~1,900 |

This table presents data for various acrylate monomers to provide context for the potential kₚ of this compound. cmu.edursc.orgmdpi.com

Analysis of Termination Pathways

Termination is the final stage of polymerization, where the growth of a polymer chain is halted. youtube.com This occurs when two growing radical chain ends react with each other through one of two primary pathways: combination or disproportionation. youtube.comacs.org

Combination: Two polymer radicals couple to form a single, longer polymer chain. youtube.com

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end. youtube.com

However, other research analyzing the molecular weight distribution of acrylic polymers suggests that combination is the more probable mechanism for the mutual termination of secondary radicals. nih.gov It has been proposed that at higher temperatures and lower radical concentrations, side reactions like backbiting (intramolecular chain transfer) become more significant, leading to the formation of mid-chain radicals whose termination pathways are more complex. nih.govnih.gov For a bulky monomer like this compound, steric factors may also influence the relative probabilities of these termination pathways.

Controlled/Living Polymerization Techniques for Poly(this compound)

To overcome the limitations of conventional free-radical polymerization, such as broad molecular weight distributions and poor architectural control, controlled/living polymerization techniques have been developed. These methods are designed to minimize irreversible termination events, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers. escholarship.org

Reversible Deactivation Radical Polymerization (RDRP) Strategies

Reversible Deactivation Radical Polymerization (RDRP) is a major class of controlled polymerization techniques. acs.org RDRP methods are characterized by a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species. acs.org This equilibrium significantly reduces the probability of bimolecular termination reactions between two active radicals, thereby imparting "living" characteristics to the polymerization. nih.gov

Atom Transfer Radical Polymerization (ATRP) is one of the most versatile and widely used RDRP methods for synthesizing well-defined acrylic polymers. escholarship.orgnih.gov The control in ATRP is achieved through a reversible redox process, typically catalyzed by a transition metal complex (e.g., copper halide), which shuttles a halogen atom between the catalyst and the dormant polymer chain end. cmu.edu This process maintains a very low concentration of active radicals at any given time, suppressing termination and enabling controlled chain growth. cmu.edu

ATRP has been successfully applied to a wide range of acrylate monomers, from simple methyl acrylate to long-chain variants like lauryl (C12) and stearyl (C18) acrylate. cmu.edursc.org The polymerization of these long-chain acrylates via Cu(0)-mediated RDRP shows good first-order kinetics, a linear evolution of molecular weight with conversion, and low dispersity values (around 1.10), indicating a well-controlled process. rsc.org Given these successes, ATRP is a highly suitable technique for achieving the controlled homopolymerization of this compound to produce well-defined poly(this compound).

Table 3: Example Conditions for a Controlled ATRP of Methyl Acrylate

| Parameter | Condition |

| Monomer | Methyl Acrylate (MA) |

| Initiator | Methyl 2-bromopropionate (MBrP) |

| Catalyst (Deactivator) | CuBr₂ |

| Catalyst (Activator) | CuBr (fed continuously) |

| Ligand | Me₆TREN |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60°C |

| Molar Ratio [MA]₀:[MBrP]₀:[CuBr₂]₀:[Me₆TREN]₀ | 100:1:0.005:0.01 |

| Resulting Dispersity (Mₙ/Mₙ) | ~1.15 |

This table provides representative conditions for the ATRP of methyl acrylate, which can be adapted for this compound. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

No specific research data is available for the RAFT polymerization of this compound.

Nitroxide-Mediated Polymerization (NMP)

Specific studies on the Nitroxide-Mediated Polymerization of this compound have not been found in the available scientific literature.

Anionic Polymerization Approaches

Detailed information regarding the anionic polymerization of this compound is not available.

Impact of Polymerization Conditions on Poly(this compound) Microstructure and Molecular Weight Distribution

Initiator Type and Concentration Effects

There is no specific data on the effects of initiator type and concentration on the polymerization of this compound.

Temperature Dependence of Polymerization Rate and Molecular Weight

Research detailing the temperature dependence of the polymerization rate and molecular weight for this compound could not be identified.

Solvent Effects and Heterogeneous Polymerization Systems

Information regarding the effects of different solvents or the use of heterogeneous polymerization systems for this compound is not available in the scientific literature.

Lack of Publicly Available Data Prevents a Detailed Analysis of this compound Copolymerization Behavior

A thorough review of available scientific literature reveals a significant gap in the specific research concerning the copolymerization behavior of this compound. Despite extensive searches for data related to its free-radical copolymerization kinetics, monomer reactivity ratios, and behavior in controlled polymerization systems, no specific studies detailing these aspects for this particular compound could be identified.

The user's request for a detailed article structured around the copolymerization of this compound, including specific subsections on its kinetic and microstructural analysis, cannot be fulfilled at this time due to the absence of foundational research data in the public domain. The creation of scientifically accurate content, including data tables on monomer reactivity ratios (r1, r2), investigations into statistical copolymerization phenomena, and analysis of alternating and block copolymer formation, is contingent upon the existence of such primary research.

Similarly, information regarding controlled copolymerization strategies employing this compound and the design and synthesis of specific copolymer systems, such as its copolymerization with other alkyl acrylate monomers, is not available in the reviewed literature.

While a substantial body of research exists for the copolymerization of more common alkyl acrylates, the unique branched, long-chain structure of this compound necessitates specific experimental investigation to determine its reactivity and copolymerization characteristics. Extrapolation from other acrylate monomers would not provide the scientifically accurate and specific data required to address the user's detailed outline.

Therefore, until research focusing specifically on the copolymerization of this compound is conducted and published, a comprehensive and data-rich article on this subject cannot be generated.

Copolymerization Behavior of 2 Methyltridecyl Acrylate

Design and Synthesis of Specific Copolymer Systems with 2-Methyltridecyl Acrylate (B77674)

Copolymerization with Methacrylate (B99206) Monomers

The copolymerization of 2-methyltridecyl acrylate with various methacrylate monomers is a significant area of research, leading to the synthesis of copolymers with a wide range of properties. The reactivity ratios of the monomers involved are crucial in determining the final copolymer composition and microstructure. Generally, in acrylate-methacrylate copolymerization, the reactivity of the monomers is influenced by the polarity and steric hindrance of the substituent groups.

The solvent used in the polymerization process can also play a critical role. Studies on sparingly water-soluble monomers have shown that solvent polarity can influence monomer-monomer and monomer-solvent hydrogen bonding, which in turn affects the propagation rate coefficients and copolymerization reactivity ratios. rsc.org For the copolymerization of this compound, a hydrophobic monomer, with more polar methacrylate monomers, the choice of a suitable solvent would be critical to ensure a homogeneous reaction medium and to control the copolymerization kinetics.

Table 1: Representative Reactivity Ratios for Acrylate-Methacrylate Copolymerization Systems

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Description |

| Methyl Acrylate | Di(ethylene glycol) methyl ether methacrylate | - | - | Model for common emulsion monomers. rsc.org |

| n-Butyl Acrylate | Methyl Methacrylate | - | - | Widely used in coatings and adhesives. mdpi.com |

| 2-Hydroxypropyl Methacrylate | Methyl Methacrylate | 1.06 | 0.40 | Free radical polymerization. mdpi.com |

Note: Specific values for this compound are not available and are represented by "-". The data presented is for analogous systems to infer potential behavior.

Copolymerization with Styrenic Monomers (e.g., α-Methyl Styrene)

The copolymerization of acrylates with styrenic monomers is a well-established method for producing a variety of commercially important polymers. When considering the copolymerization of this compound with a styrenic monomer like α-methylstyrene, the relative reactivities of the two monomers are a key factor. In general, styrenic monomers can exhibit different copolymerization behavior compared to acrylates.

The choice of the initiation system can also impact the reactivity ratios and the polymerization mechanism. mdpi.com Different initiators can lead to variations in the formation of catalyst complexes with the monomers, thereby affecting their incorporation into the polymer chain. mdpi.com

Copolymerization with Functional Monomers (e.g., Acrylic Acid, Acrylamide)

Incorporating functional monomers such as acrylic acid or acrylamide (B121943) into a copolymer with this compound can impart specific properties like hydrophilicity, adhesion, and reactivity for post-polymerization modifications. The presence of functional groups can significantly influence the copolymerization kinetics and the final polymer structure.

For instance, the copolymerization of acrylonitrile (B1666552) and acrylamide has been studied to control monomer sequence distribution. mdpi.com The different reactivity of the monomers leads to changes in the monomer feed composition throughout the reaction, which can result in a gradient of monomer incorporation along the polymer chain. mdpi.com A similar effect could be expected in the copolymerization of the hydrophobic this compound with hydrophilic monomers like acrylic acid or acrylamide.

The reactivity ratios in such systems are often influenced by the solvent and the pH (in the case of ionizable monomers like acrylic acid). Hydrogen bonding interactions between the functional monomer, the acrylate, and the solvent can play a significant role in the polymerization process.

Advanced Microstructural Characterization of this compound Copolymers

Elucidation of Monomer Sequence Distribution

The distribution of monomer units along a copolymer chain is a critical factor that governs the macroscopic properties of the material. sapub.org For copolymers of this compound, understanding the monomer sequence distribution is essential for tailoring properties such as glass transition temperature, mechanical strength, and surface characteristics.

The monomer sequence distribution is primarily determined by the monomer reactivity ratios and the monomer feed ratio during copolymerization. mdpi.com Statistical methods, based on the determined reactivity ratios, can be employed to calculate the probability of finding specific monomer sequences (dyads, triads, etc.) within the copolymer chain. mdpi.comsapub.org For example, the Igarashi method can be used to calculate the distribution of dyad monomer sequences. mdpi.com

For a hypothetical copolymer of this compound (M1) and a comonomer (M2), if the product of the reactivity ratios (r1r2) is less than 1, a random distribution of monomers in the polymer is suggested. sapub.org If r1r2 is close to zero, there is a tendency towards alternation.

Table 2: Theoretical Monomer Sequence Distribution based on Reactivity Ratios

| Reactivity Ratio Product (r1r2) | Copolymer Structure | Expected Properties |

| ~ 0 | Alternating | Regular structure, potentially leading to specific thermal and mechanical properties. |

| < 1 | Random | A statistical distribution of monomer units. |

| = 1 | Ideal | Monomer incorporation is proportional to the feed composition. |

| > 1 | Blocky | Tendency for monomers to form longer homopolymer sequences. |

Analysis of Branching and Crosslinking Formation

Branching and crosslinking can significantly alter the properties of acrylate copolymers, transforming them from soluble thermoplastics to insoluble thermosets with enhanced mechanical and thermal stability. In acrylate polymerizations, branching can occur through chain transfer to the polymer backbone. engconfintl.org This process involves the abstraction of a hydrogen atom from the polymer chain, creating a new radical site from which a new polymer chain can grow.

When multifunctional monomers are included in the copolymerization, crosslinking occurs, leading to the formation of a three-dimensional network. The reactivity of the pendent vinyl groups on an incorporated crosslinker monomer is often different from that of the free monomer, a factor that needs to be considered in kinetic models. engconfintl.org

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the structure of crosslinked polymers. researchgate.net By measuring the storage modulus and glass transition temperature, parameters such as the molecular weight between crosslinks (Mc) and the crosslink density can be calculated. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy can be used to determine the degree of conversion of the monomers by monitoring the disappearance of the characteristic double bond absorption bands. researchgate.net

For copolymers containing this compound, the long, branched alkyl side chain could potentially influence the extent of branching and crosslinking by creating steric hindrance around the polymer backbone.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Methyltridecyl Acrylate Polymers and Copolymers

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to confirming the successful polymerization of the 2-Methyltridecyl acrylate (B77674) monomer and determining the microstructure of the resulting polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of poly(2-Methyltridecyl acrylate). ¹H and ¹³C NMR provide detailed information about the polymer's chemical environment, stereochemistry (tacticity), and monomer conversion.

¹H NMR: In the ¹H NMR spectrum of poly(this compound), the disappearance of the vinyl proton signals from the monomer (typically found between 5.5 and 6.5 ppm) confirms polymerization. The resulting spectrum is characterized by broad signals corresponding to the polymer backbone and the long alkyl side chain. Key signals include the methine proton of the backbone (-CH-), the methylene (B1212753) protons of the backbone (-CH₂-), and the various methylene and methyl protons of the 2-methyltridecyl group.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is readily identified (around 174-176 ppm). Signals from the polymer backbone carbons and the numerous distinct carbons of the branched alkyl side chain can be resolved to provide a complete picture of the polymer structure.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign the proton and carbon signals, which is especially useful for complex structures like copolymers. These methods reveal correlations between protons and carbons that are bonded to each other, confirming the connectivity of the atoms.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Poly(this compound)

| Assignment | Structure Fragment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carbonyl | C=O | - | 174 - 176 |

| Backbone Methine | α-CH | 2.2 - 2.6 | 40 - 45 |

| Backbone Methylene | β-CH₂ | 1.4 - 2.0 | 34 - 38 |

| Ester Methylene | -O-CH₂- | 3.8 - 4.2 | 65 - 70 |

| Side-Chain Methine | -CH(CH₃)- | 1.5 - 1.8 | 30 - 35 |

| Side-Chain Methyl | -CH(CH₃)- | 0.8 - 1.0 | 18 - 22 |

| Side-Chain Methylene | -(CH₂)ₙ- | 1.2 - 1.4 | 22 - 32 |

| Terminal Methyl | -CH₃ | 0.8 - 0.9 | ~14 |

Fourier Transform Infrared (FTIR) Spectroscopy and Attenuated Total Reflectance (ATR-FTIR)

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer, confirming the monomer's incorporation. The primary diagnostic peak for poly(this compound) is the strong carbonyl (C=O) stretching vibration of the ester group. The disappearance of the C=C double bond absorption from the acrylate monomer is a key indicator of successful polymerization. ATR-FTIR is a surface-sensitive variation that allows for the direct analysis of solid polymer films or samples with minimal preparation.

Table 2: Key FTIR Vibrational Bands for Poly(this compound)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching (Alkyl) | -CH₃, -CH₂, -CH- | 2850 - 2960 | Strong |

| C=O Stretching (Ester) | -C(=O)O- | 1730 - 1740 | Very Strong |

| C-H Bending (Alkyl) | -CH₂-, -CH₃ | 1380 - 1470 | Medium |

| C-O Stretching (Ester) | -C-O- | 1150 - 1250 | Strong |

Chromatographic Methods for Molecular Weight and Polydispersity Determination

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution, which are critical parameters that define the physical properties of the polymer.

GPC, also known as SEC, is the standard method for measuring the molecular weight distribution of polymers. The technique separates polymer chains based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller chains. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (PDI = Mₒ/Mₙ) of poly(this compound) can be determined. The PDI value indicates the breadth of the molecular weight distribution.

For a more accurate and absolute determination of molecular weight, GPC can be coupled with advanced detectors, most notably a multi-angle light scattering (MALS) detector. The GPC-MALS system does not rely on column calibration with standards. Instead, the MALS detector measures the intensity of light scattered by the polymer molecules at various angles as they elute from the GPC column. This allows for the direct calculation of the absolute molar mass at each point in the chromatogram, providing a more accurate and reliable molecular weight distribution for novel polymers like poly(this compound) without the need for structurally similar standards.

Thermal Analysis Techniques for Polymer Transitions and Stability Profiles

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For polymers and copolymers of this compound, these methods are indispensable for characterizing their service temperature range, processing conditions, and long-term stability. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on phase transitions, such as the glass transition and melting, as well as the thermal degradation profile of the material.

Differential Scanning Calorimetry (DSC) and Photo-DSC

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate how a polymer's thermal properties change with temperature. eag.com By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify the energy changes associated with thermal transitions. youtube.com For polymers of this compound, DSC is primarily used to determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. This parameter is critical as it defines the upper-temperature limit for the material's use in rigid applications and the lower limit for flexible applications.

The Tg of poly(alkyl acrylates) is heavily influenced by the length and structure of the alkyl side chain. Longer, more flexible side chains, such as the 2-methyltridecyl group, increase the free volume between polymer chains, which generally leads to a lower Tg compared to acrylates with shorter side chains. For instance, poly(butyl acrylate) has a Tg of -54°C, while poly(dodecyl acrylate) has a Tg of -3°C, illustrating the trend of increasing Tg with very long linear side chains due to side-chain crystallization. sigmaaldrich.com The branched nature of the 2-methyltridecyl group would also influence chain packing and mobility, affecting the final Tg value.

Table 1: Glass Transition Temperatures (Tg) of Various Poly(alkyl acrylates) Note: This data is for analogous linear and branched poly(alkyl acrylates) and is representative of the expected range for poly(this compound).

| Polymer | Glass Transition Temperature (Tg) in °C |

| Poly(ethyl acrylate) | -24 |

| Poly(butyl acrylate) | -54 |

| Poly(2-ethylhexyl acrylate) | -50 |

| Poly(dodecyl acrylate) | -3 |

| Poly(stearyl acrylate) | 48.1 (onset melting) |

Data sourced from literature values for analogous polymers. sigmaaldrich.comresearchgate.netijeas.org

Photo-DSC is a specialized DSC technique that adds a UV light source to study photopolymerization (UV curing) reactions. mdpi.com This method is particularly relevant for acrylate-based systems, which are often cured using UV radiation to form crosslinked networks. Photo-DSC measures the exothermic heat released during the polymerization reaction upon exposure to UV light. nih.gov This allows for the kinetic analysis of the curing process, providing key parameters such as the total reaction enthalpy (ΔH), the rate of polymerization, and the degree of monomer conversion. mdpi.comresearchgate.net

Studies on acrylate photopolymerization using Photo-DSC reveal that the curing kinetics are significantly influenced by factors like UV light intensity, exposure time, and the concentration of the photoinitiator. mdpi.comnih.gov Higher UV intensity generally leads to a faster reaction rate and a higher degree of conversion in a shorter time. mdpi.com For a system based on this compound, Photo-DSC could be used to optimize curing conditions to achieve desired network properties, balancing cure speed with the final conversion to minimize residual monomer.

Table 2: Influence of UV Intensity on Curing Parameters of an Acrylate System (Conceptual Data) This table illustrates the typical effects observed in Photo-DSC analysis of acrylate photopolymerization.

| UV Light Intensity (mW/cm²) | Time to Peak Exotherm (s) | Reaction Enthalpy (J/g) | Final Curing Degree (%) |

| 10 | 12.5 | 280 | 70 |

| 20 | 7.0 | 315 | 78 |

| 30 | 4.2 | 325 | 81 |

| 40 | 2.8 | 330 | 82 |

Conceptual data based on findings from studies on similar acrylate systems. mdpi.com

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a common method for determining the thermal stability and decomposition profile of polymeric materials. nih.gov For polymers and copolymers of this compound, TGA provides crucial information about the onset temperature of degradation, the temperatures of maximum decomposition rates, and the amount of residual char at high temperatures.

The thermal degradation of poly(alkyl acrylates) in an inert atmosphere typically occurs through a complex, multi-stage process. bohrium.com The primary mechanisms include:

Side-chain reactions: Scission of the ester group can lead to the formation of an olefin (e.g., 2-methyltridecene) and a poly(acrylic acid) backbone. bohrium.com

Random main-chain scission: This process breaks the polymer backbone, leading to the formation of various smaller fragments, including monomer, dimer, and trimer. researchgate.net

Studies on analogous long-chain polyacrylates, such as poly(2-ethyl hexyl acrylate) and poly(stearyl acrylate), provide a model for the expected behavior of poly(this compound). The thermal stability is influenced by the length of the alkyl side chain. researchgate.net For example, TGA of poly(stearyl acrylate) shows a single-step degradation process beginning around 280°C. ijeas.org Poly(2-ethyl hexyl acrylate) also shows its main degradation phase starting above 250°C. nih.gov The presence of a branch point in the 2-methyltridecyl group may introduce different bond scission pathways compared to linear analogs.

Table 3: TGA Decomposition Data for Analogous Poly(alkyl acrylates/methacrylates) Note: Data was collected under a nitrogen atmosphere at a heating rate of 10°C/min, unless otherwise specified.

| Polymer | Onset Decomposition Temp. (Tonset) | Temp. of Max. Decomposition Rate (Tmax) | Activation Energy (Ea) Range (kJ/mol) |

| Poly(2-ethyl hexyl acrylate) | ~250°C | ~420°C | 80 - 170 |

| Poly(stearyl acrylate) | ~280°C | ~410°C | Not Reported |

| Poly(methyl methacrylate) | ~250-290°C (multi-stage) | ~290°C and ~365°C | 110 - 180 |

Data sourced from TGA studies on analogous polymers. ijeas.orgnih.govmdpi.com

Theoretical and Computational Investigations of 2 Methyltridecyl Acrylate Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules and predict the energetics of chemical reactions. For the free-radical polymerization of acrylates, DFT is instrumental in mapping out the potential energy surfaces of various reaction pathways, including initiation, propagation, chain transfer, and termination. westlake.edu.cn

Reaction Mechanisms: In the context of 2-methyltridecyl acrylate (B77674) polymerization, DFT calculations can elucidate several key mechanistic steps:

Propagation: The addition of a monomer to the growing polymer radical is the fundamental step of polymerization. DFT can model the transition state of this reaction to determine its activation energy.

Chain Transfer to Monomer (CTM): A hydrogen atom is abstracted from a monomer molecule by the growing radical, terminating one chain and initiating a new one. For 2-methyltridecyl acrylate, hydrogen abstraction could occur from the backbone or the bulky side chain. DFT studies on simpler alkyl acrylates have shown that hydrogen abstraction is a likely mechanism. researchgate.net

Intermolecular Chain Transfer to Polymer (CTP): This process involves a growing radical abstracting a hydrogen atom from the backbone of a "dead" polymer chain, leading to the formation of a mid-chain radical and subsequent branching. westlake.edu.cnsemanticscholar.org Studies on other alkyl acrylates indicate that abstraction of tertiary hydrogens is the most favorable pathway, a mechanism highly relevant to the branched structure of poly(this compound). westlake.edu.cn

Backbiting (Intramolecular CTP): A chain-end radical can abstract a hydrogen atom from its own backbone, typically forming a six-membered ring transition state. This results in a tertiary mid-chain radical that can propagate to form a short branch.

Energetics: DFT calculations provide quantitative data on the thermodynamics and kinetics of these reactions. By employing various functionals (e.g., B3LYP, M06-2X) and basis sets, researchers can calculate activation energies (Ea) and reaction enthalpies (ΔH). westlake.edu.cnresearchgate.net This information is crucial for predicting reaction rates and understanding how the unique structure of the 2-methyltridecyl group—with its branching point and long aliphatic chain—influences reactivity compared to linear or shorter-chain acrylates. For instance, the steric hindrance from the bulky side group could affect the activation energy of the propagation step.

Table 1: Hypothetical DFT-Calculated Activation Energies for Key Reactions in Acrylate Polymerization This table presents typical energy ranges for common acrylates and hypothesized values for this compound to illustrate the expected influence of its structure.

| Reaction Step | Typical Activation Energy (Ea) for Simple Acrylates (kcal/mol) | Hypothesized Influence for this compound |

|---|---|---|

| Propagation | 4 - 8 | Potentially higher due to steric hindrance from the branched side chain. |

| Backbiting (Intramolecular CTP) | 8 - 12 | Comparable or slightly altered, depending on the conformation allowing hydrogen abstraction. |

| Intermolecular CTP (Tertiary H) | 10 - 15 | Highly probable due to the presence of tertiary hydrogens on the polymer backbone. |

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For poly(this compound), MD simulations offer a window into the nanoscale behavior of the polymer, connecting its molecular structure to macroscopic material properties. researchgate.net

Polymer Conformation: The conformation of a polymer chain—its shape and size in space—is determined by rotations around its chemical bonds. MD simulations can predict the equilibrium conformation of poly(this compound) chains. The long, bulky 2-methyltridecyl side chains are expected to significantly increase the polymer's free volume and influence how the chains pack together. researchgate.net This increased spacing between polymer backbones would likely lead to greater chain mobility and a lower glass transition temperature (Tg) compared to polymers with smaller side chains like poly(methyl acrylate). nih.gov

Table 2: Properties of Poly(this compound) Investigated by Molecular Dynamics This table outlines key parameters obtained from MD simulations and their significance for understanding the polymer's behavior.

| Simulation Output | Description | Predicted Significance for Poly(this compound) |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the polymer chain's overall size and compactness. | Expected to be large, reflecting an extended chain conformation due to bulky side groups. |

| Mean Squared Displacement (MSD) | Quantifies the average distance a polymer segment travels over time, indicating mobility. | Higher MSD values are anticipated, suggesting greater chain flexibility and a lower Tg. |

| Fractional Free Volume (FFV) | The volume within the polymer bulk not occupied by the polymer chains themselves. | A high FFV is predicted, which facilitates segmental motion and affects permeability. researchgate.net |

| Cohesive Energy Density (CED) | The energy required to separate molecules, reflecting the strength of intermolecular forces. | Helps predict solubility in various solvents and miscibility with other polymers. |

Development and Application of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. acs.org These models are built by calculating numerical values, known as molecular descriptors, that encode structural information and using regression analysis to create a mathematical formula that predicts a specific property. acs.org

For a monomer like this compound, the QSPR approach can be used to predict key properties of its corresponding polymer without the need for synthesis and physical testing. The process involves:

Descriptor Calculation: A wide range of 2D and 3D descriptors for the this compound monomeric unit are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological indices (describing branching and connectivity), and quantum-chemical descriptors.

Model Development: A dataset of known polymers with their experimental properties is used to train a statistical model (e.g., multiple linear regression). The model selects the most relevant descriptors that correlate with the property of interest.

Property Prediction: Once validated, the model can predict properties for new polymers, such as poly(this compound), based solely on the descriptors of its repeating unit.

Properties that are commonly predicted using QSPR for polymers include glass transition temperature (Tg), refractive index, density, and thermal stability. For this compound, descriptors related to its high molecular weight, branching, and the number of sp³-hybridized carbons would be particularly significant in QSPR models.

Table 3: Application of QSPR for Predicting Properties of Poly(this compound) This table shows examples of properties that can be predicted and the relevant molecular descriptors.

| Predicted Property | Relevant Molecular Descriptors for the Monomer | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | Connectivity indices, Wiener index (path number), Molecular weight | Predicts the transition from a rigid to a flexible state, defining the material's operating temperature. |

| Refractive Index (n) | Molar refractivity, Polarizability, E-state indices | Crucial for optical applications like coatings and lenses. |

| Density (ρ) | Molecular volume, van der Waals surface area | A fundamental physical property important for material design and processing. |

Computational Methodologies for Acrylate Characterization and Formulation Design (e.g., Okoruwa Maximum Saturation Potential (OMSP))

Beyond fundamental theoretical studies, novel computational methodologies are being developed to streamline the practical aspects of polymer formulation. The Okoruwa Maximum Saturation Potential (OMSP) is one such methodology that bridges experimental characterization with computational design, particularly for photo-curable acrylate resins.

The OMSP method utilizes Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy to analyze the acrylate functional group peak around 810 cm⁻¹. This spectral data is then processed using principles of Gaussian normal distribution to generate unique numerical outputs. These outputs serve as a quantitative signature for an acrylate's potential reactivity and its behavior within a formulation.

Key features of the OMSP methodology include:

Quantitative Characterization: OMSP provides numerical values that can distinguish between different acrylates, even those with the same viscosity or functionality.

Reactivity Potential: The method can define the potential reactivity of a formulation without needing to know its exact components.

Digital Formulation: The Gaussian curves that define each acrylate can be stored in a database. This allows for the digital simulation of mixing different acrylates, with results that show a high degree of accuracy compared to physical mixtures.

For a specialized monomer like this compound, the OMSP methodology would be a powerful tool. It could be used to rapidly assess its reactivity profile and predict how it would perform in a complex photoresin formulation alongside other monomers, oligomers, and photoinitiators. This approach significantly reduces the time and material costs associated with traditional trial-and-error formulation development.

Table 4: Overview of the Okoruwa Maximum Saturation Potential (OMSP) Methodology This table summarizes the inputs, outputs, and advantages of using OMSP for acrylate characterization.

| Aspect | Description |

|---|---|

| Input Data | ATR-FTIR spectrum of the acrylate monomer or formulation, focusing on the ~810 cm⁻¹ peak. |

| Computational Process | Applies Gaussian normal distribution principles to the spectral data to generate characteristic numerical outputs. |

| Key Outputs | OMSP Area, Peak Height, and other numerical descriptors that quantify potential reactivity and saturation. |

| Primary Advantages | - Enables rapid and precise characterization of new monomers.

|

Degradation Mechanisms of Poly 2 Methyltridecyl Acrylate and Its Copolymers

Thermal Degradation Pathways and Kinetics

Analysis of Random Chain Scission and Depolymerization Processes

The thermal degradation of poly(alkyl acrylates) is often initiated by random chain scission, where the polymer backbone breaks at arbitrary points. researchgate.net This process leads to a rapid decrease in molecular weight. Following initial scission, depolymerization can occur, which is essentially the reverse of polymerization, yielding monomer units. polychemistry.com However, for many polyacrylates, unlike poly(methyl methacrylate) which yields almost 100% monomer, depolymerization is not the sole degradation pathway. researchgate.netpolychemistry.com The macroradicals formed from chain scission can also undergo other reactions, leading to a variety of degradation products. researchgate.net

The process can be summarized in the following steps:

Initiation: Homolytic cleavage of the C-C backbone, often at weak links, creates a pair of polymer radicals.

Depropagation (Unzipping): The polymer radical can depropagate, releasing monomer units of 2-methyltridecyl acrylate (B77674).

Termination: Radicals can be terminated through various mechanisms, halting the degradation cascade.

Investigation of Decarboxylation and Alkyl Side-Group Elimination

Reactions involving the long alkyl side-group are significant in the thermal degradation of poly(2-methyltridecyl acrylate). In oxygen-free environments, polyacrylates can undergo degradation through rearrangements that result in decarboxylation, releasing carbon dioxide. nih.gov

A primary mechanism for side-group elimination in poly(n-alkyl acrylates) is a non-radical intramolecular rearrangement involving a six-membered ring transition state. researchgate.net This process leads to the formation of an alkene (tridecene, in this case) and a carboxylic acid group on the polymer backbone. researchgate.net The resulting poly(acrylic acid) structure can then undergo further reactions, such as dehydration to form cyclic anhydrides. researchgate.net This side-chain decomposition competes with main-chain scission, and its prevalence is influenced by the structure of the alkyl group and the degradation temperature. acs.org

Influence of Polymer Architecture and Chain Length on Thermal Stability

For poly(alkyl acrylates), the length and branching of the alkyl side chain are also crucial. While specific studies on poly(this compound) are limited, trends observed in other poly(alkyl acrylates) and methacrylates suggest that the large, branched 2-methyltridecyl group can influence degradation. The presence of a tertiary hydrogen atom at the branch point may create a site susceptible to radical abstraction, potentially lowering the initiation temperature for degradation compared to its linear isomer, poly(tetradecyl acrylate). Conversely, the bulky side group may introduce steric hindrance that could impede certain degradation pathways.

| Polymer Feature | Influence on Thermal Stability | Rationale |

| High Molecular Weight | Increases | More energy is needed to break down larger polymer chains. polychemistry.com |

| Branched Architecture | Can decrease | Branch points may create sterically hindered sites or, conversely, weak points susceptible to initial scission. tue.nl |

| Long Alkyl Side-Chain | Can decrease | Provides more sites for hydrogen abstraction and side-chain elimination reactions. researchgate.net |

Comparative Study of Degradation in Inert vs. Oxidative Atmospheres

The degradation mechanism of poly(this compound) is significantly different in the presence of oxygen compared to an inert atmosphere like nitrogen. nih.gov

Inert Atmosphere (Pyrolysis): In the absence of oxygen, degradation is dominated by the mechanisms described above: random chain scission and side-group elimination through intramolecular rearrangements leading to alkene and carboxylic acid formation. researchgate.netnih.gov Decarboxylation may also occur at higher temperatures. nih.gov

Oxidative Atmosphere (Oxidative Degradation): The presence of oxygen accelerates the degradation process. nih.gov The mechanism involves a free-radical chain reaction initiated by the formation of polymer radicals. These radicals react rapidly with oxygen to form peroxy radicals, which then abstract hydrogen atoms from the polymer backbone to form hydroperoxides. The decomposition of these unstable hydroperoxides leads to a cascade of further reactions, including chain scission and the formation of various oxygenated products like alcohols, aldehydes, and ketones. nist.govnih.gov Oxygen can trap polymer radicals that result from chain scissions, which can delay mass loss to slightly higher temperatures compared to end-initiated degradation. nist.gov

Identification and Quantification of Gaseous Degradation Products (e.g., CO, CO₂, Volatile Organics)

The thermal decomposition of poly(alkyl acrylates) generates a complex mixture of volatile products. researchgate.net The specific products and their relative quantities depend on the degradation conditions. gla.ac.uk For poly(this compound), the expected products would be analogous to those from other long-chain polyacrylates.

Table of Potential Thermal Degradation Products:

| Product Category | Specific Examples | Origin Mechanism |

|---|---|---|

| Alkenes | Tridecene isomers | Side-group elimination via six-membered ring transition state. researchgate.net |

| Alcohols | 2-Methyltridecanol | Cleavage of the ester linkage. researchgate.net |

| Carbon Oxides | Carbon dioxide (CO₂), Carbon monoxide (CO) | Decarboxylation of the ester group or subsequent oxidation. nist.govresearchgate.net |

| Monomer/Oligomers | This compound, Dimers, Trimers | Depolymerization and random chain scission. researchgate.net |

| Other Organics | Aldehydes, Acetates | Secondary reactions from alkyl ester decomposition. researchgate.net |

Photo-Degradation and Photo-Oxidative Degradation Phenomena

Polyacrylates are generally known for their relatively high photostability compared to other polymers like polyolefins. However, prolonged exposure to ultraviolet (UV) radiation, especially in the presence of oxygen, leads to photo-degradation and photo-oxidative degradation. dntb.gov.uarsc.org This process alters the material's properties, causing discoloration, loss of mechanical strength, and the formation of cracks. rsc.org

The degradation is initiated by the absorption of UV photons, which can break chemical bonds and create free radicals. nih.gov While the acrylate ester group itself is not strongly photoactive at wavelengths typical of solar radiation, impurities or chromophores within the polymer can act as photoinitiators.

For poly(alkyl acrylates) with long alkyl chains, the methyne hydrogens on the polymer backbone and the methylene (B1212753) hydrogens on the side chain can be susceptible to abstraction by radicals, initiating an oxidative chain reaction. researchgate.net The instability to light can increase with the length of the alkyl side chain due to the higher number of abstractable hydrogens. researchgate.net The general photo-oxidative mechanism involves the formation of hydroperoxides, which then decompose to form various products, leading to chain scission and/or cross-linking. In many acrylic polymers, photo-oxidation occurs simultaneously with photo-degradation. rsc.orgrsc.org The long molecular chain makes the polymer more susceptible to degradation, with the level of deterioration showing a linear dependence on the polymer's molecular weight. rsc.org

Mechanisms of UV-Induced Polymer Bond Cleavage

The degradation of polyacrylates initiated by ultraviolet (UV) radiation involves the absorption of photons, leading to the electronic excitation of atoms within the polymer structure. rsc.org This process is particularly effective for atoms with an unpaired electron or a double bond. rsc.orgresearchgate.net The absorption of UV energy generates short-lived radicals that trigger a cascade of photochemical reactions, resulting in significant structural deterioration. rsc.orgresearchgate.net

Role of Oxygen and Light in Photo-Oxidative Reactions

When polyacrylates are exposed to UV radiation in the presence of air, photo-oxidation occurs concurrently with photodegradation. researchgate.netrsc.org This process significantly enhances the degradation compared to photodegradation or thermo-oxidative degradation alone. researchgate.net The interaction of UV light and oxygen initiates a series of chemical reactions that alter the polymer's structure.

The process begins when UV radiation creates free radicals on the polymer chain. These radicals react with molecular oxygen to form peroxy radicals. In air, thermal degradation of polyacrylates proceeds through peroxide formation, followed by further radical reactions with oxygen, leading to depolymerization and the formation of byproducts like alcohols and carbon dioxide. nih.gov The propagation of these oxidative reactions can lead to the formation of hydroperoxides (ROOH), which further contribute to chain scission and degradation of the material's strength and flexibility. candu.org

Competition between Chain Scission and Crosslinking in Photo-Degradation

During photo-degradation, two competing processes can occur: chain scission and crosslinking. rsc.org Chain scission is the breaking of chemical bonds in the polymer's backbone, which reduces the molecular weight and can lead to cracking, color changes, and embrittlement. ebeamservices.com Conversely, crosslinking is the formation of new covalent bonds between polymer chains, which increases the molecular weight and can alter the material's mechanical properties. researchgate.net

For some acrylic copolymers, these two phenomena can be observed at different stages of UV exposure. rsc.org For instance, in studies of a poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) terpolymer, crosslinking was the dominant process during short irradiation times (less than 60 minutes), leading to an increase in average molecular weight. rsc.org However, at longer irradiation times, chain scission became the prevailing mechanism, causing the copolymer to degrade and its molecular weight to decrease. rsc.org The balance between these two reactions is critical in determining the ultimate change in the polymer's properties upon UV exposure. scirp.org

| Process | Description | Effect on Molecular Weight | Primary Consequence |

| Chain Scission | Cleavage of the main polymer backbone. ebeamservices.com | Decrease rsc.org | Degradation, softening, loss of elastic properties. researchgate.net |

| Crosslinking | Formation of new covalent bonds between polymer chains. researchgate.net | Increase rsc.org | Increased stiffness, potential for embrittlement. |

Hydrolytic Degradation Mechanisms of Ester Linkages

The ester linkages (-COO-) present in the side chains of polyacrylates are susceptible to hydrolysis, a chemical reaction with water that cleaves these bonds. rsc.orgresearchgate.net This process is a significant degradation pathway, particularly in humid or aqueous environments. While some polyacrylates like poly(methyl methacrylate) (PMMA) are known for their stability against hydrolysis, the general class of polymers containing ester groups can undergo this form of degradation. researchgate.netumons.ac.be The process involves a nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a carboxylic acid and an alcohol. nih.gov

Kinetics and Catalysis of Ester Bond Hydrolysis by Acids and Bases

The rate of ester bond hydrolysis is significantly influenced by the pH of the surrounding environment, with the reaction being catalyzed by both acids and bases. nih.gov

Base-Catalyzed Hydrolysis: This is generally the more dominant mechanism for acrylates. nih.gov The reaction often proceeds via a BAC2 mechanism, which involves a nucleophilic attack by a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester group. nih.gov The rate of hydrolysis increases with higher pH due to the increased concentration of hydroxide ions. nih.gov For some related polymers, base-catalyzed hydrolysis can exhibit autoretarded kinetics, where the reaction slows down over time due to electrostatic repulsion between the anionic reagent (OH⁻) and the increasingly anionic polymer substrate as ester groups are converted to carboxylate groups. researchgate.net

Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis for acrylates, acidic conditions can also promote the cleavage of ester bonds. nih.gov

The kinetics of these reactions are often modeled as first-order processes. nih.gov The specific rate of hydrolysis is dependent on the chemical structure of the polymer and the environmental conditions. rsc.org

| Catalyst | Mechanism | Relative Rate | Key Factors |

| Base (OH⁻) | Nucleophilic attack on the ester's carbonyl carbon (BAC2 mechanism). nih.gov | Generally faster than acid catalysis. nih.gov | pH, temperature, polymer structure. nih.gov |

| Acid (H⁺) | Protonation of the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by water. | Generally slower for acrylates. | pH, temperature. |

Impact of Environmental Humidity and Aqueous Environments on Degradation

Environmental moisture plays a crucial role in the hydrolytic degradation of polymers containing ester linkages. researchgate.net The presence of water, either as humidity in the air or in an aqueous solution, provides the necessary reactant for the hydrolysis reaction to proceed.

Studies on related polymers have shown a direct correlation between humidity levels and the rate of degradation. For example, the degradation of polylactic acid (PLA) is significantly more pronounced in environments with higher relative humidity, leading to a greater reduction in tensile strength. researchgate.net This is attributed to the absorption of moisture by the polymer, which facilitates the hydrolysis of its ester linkages. researchgate.net In outdoor soil environments, polyacrylates undergo repetitive cycles of water adsorption and evaporation due to rainfall and changing humidity. mdpi.com This continuous expansion and contraction can cause physical stress and allow components from the soil to invade the polymer film, roughening the surface and accelerating degradation. mdpi.com For some polyacrylates, the most severe degradation occurs when UV radiation and liquid water act on the polymer surface simultaneously. irbnet.de

Biodegradation Processes and Enzymatic Action

Biodegradation is the deterioration of a material through the action of microorganisms such as bacteria and fungi or their enzymes. nih.govresearchgate.net For polyacrylates, this process primarily involves the enzymatic hydrolysis of the ester bonds in the polymer's side chains. google.comcore.ac.uk

The process can be described in two stages:

Primary Biodegradation: Extracellular enzymes, such as esterases and lipases, catalyze the cleavage of the polymer's ester bonds. nih.govresearchgate.netcore.ac.uk This breaks the large polymer into smaller, water-soluble components like oligomers and monomers. nih.gov Because the enzymes are often too large to penetrate the bulk polymer, this degradation is typically a surface erosion process. mdpi.com

Ultimate Biodegradation (Mineralization): The smaller molecules produced during primary degradation are transported into the microbial cells and used as a source of carbon and energy. nih.gov This metabolic process results in the formation of simple inorganic compounds like carbon dioxide, water, and biomass. nih.gov